Potassium 2-iodo-5-methoxybenzenethiolate
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Overview
Description
Potassium 2-iodo-5-methoxybenzenethiolate is an organosulfur compound with the empirical formula C7H6IKOS and a molecular weight of 304.19 g/mol . This compound is characterized by the presence of iodine, methoxy, and thiolate groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2-iodo-5-methoxybenzenethiolate can be synthesized through various methods. One common approach involves the reaction of 2-iodo-5-methoxybenzenethiol with potassium hydroxide (KOH) in an appropriate solvent. The reaction typically proceeds under mild conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-iodo-5-methoxybenzenethiolate undergoes various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones.
Reduction: The iodine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deiodinated hydrocarbons.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Potassium 2-iodo-5-methoxybenzenethiolate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of potassium 2-iodo-5-methoxybenzenethiolate involves its interaction with various molecular targets. The thiolate group can act as a nucleophile, participating in substitution and addition reactions. The iodine atom can undergo oxidative addition or reductive elimination, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-5-methylbenzoic acid
- 2-Iodo-5-methoxypyridine
- 2-Iodo-5-trifluoromethyl-pyridine
- 2-Iodo-5-nitroanisole
Uniqueness
Potassium 2-iodo-5-methoxybenzenethiolate is unique due to the presence of both iodine and thiolate groups, which confer distinct reactivity patterns. This combination allows for versatile applications in organic synthesis and research .
Properties
CAS No. |
874903-67-0 |
---|---|
Molecular Formula |
C7H6IKOS |
Molecular Weight |
304.19 g/mol |
IUPAC Name |
potassium;2-iodo-5-methoxybenzenethiolate |
InChI |
InChI=1S/C7H7IOS.K/c1-9-5-2-3-6(8)7(10)4-5;/h2-4,10H,1H3;/q;+1/p-1 |
InChI Key |
MHKNQGSNMZCVOK-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=C(C=C1)I)[S-].[K+] |
Origin of Product |
United States |
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